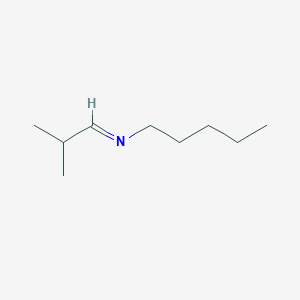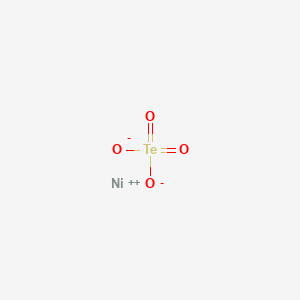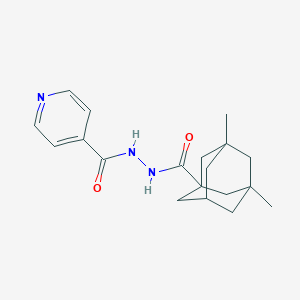![molecular formula C8H18NO4P B14151735 Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate CAS No. 3699-75-0](/img/structure/B14151735.png)
Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate is an organic compound with the molecular formula C8H18NO4P It is a phosphonate ester, which means it contains a phosphonic acid ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with an appropriate amine and an aldehyde or ketone. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonate esters.
Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce different phosphonate esters.
Aplicaciones Científicas De Investigación
Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe or inhibitor.
Medicine: Research is ongoing into its potential use as a drug or drug precursor, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of various phosphonate-containing materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl [2-(ethylamino)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, particularly those involved in phosphonate metabolism. It may also interact with cellular membranes and proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
- Diethyl [2-(aminoethyl)phosphonate]
- Diethyl [2-(aminomethyl)phosphonate]
Uniqueness
Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activity.
Propiedades
Número CAS |
3699-75-0 |
|---|---|
Fórmula molecular |
C8H18NO4P |
Peso molecular |
223.21 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-N-ethylacetamide |
InChI |
InChI=1S/C8H18NO4P/c1-4-9-8(10)7-14(11,12-5-2)13-6-3/h4-7H2,1-3H3,(H,9,10) |
Clave InChI |
ANIONOQWENWYIT-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14151668.png)




![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)


![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
